Napitane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 奈匹坦可以通过一系列涉及形成吡咯烷环和引入苯基的化学反应合成。合成路线通常包括以下步骤:

- 通过环化反应形成吡咯烷环。

- 通过傅-克烷基化引入苯基。

- 最终纯化和结晶以获得纯化合物 .

工业生产方法: 奈匹坦的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 使用高压反应器进行环化反应。

- 采用先进的纯化技术,例如色谱法和重结晶。

- 质量控制措施以确保与监管标准一致 .

化学反应分析

反应类型: 奈匹坦经历几种类型的化学反应,包括:

氧化: 奈匹坦可以被氧化以形成各种代谢物。

还原: 该化合物可以在特定条件下被还原,以产生不同的衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

形成的主要产物:

氧化: 各种氧化的代谢物。

还原: 具有改变的官能团的还原衍生物。

取代: 具有不同官能团的取代化合物.

科学研究应用

作用机制

奈匹坦通过两种主要机制发挥作用:

去甲肾上腺素摄取抑制: 奈匹坦抑制去甲肾上腺素的再摄取,增加其在突触间隙的可用性并增强神经传递.

α-2肾上腺素受体拮抗作用: 该化合物阻断α-2肾上腺素受体,阻止对去甲肾上腺素释放的抑制性反馈,从而进一步提高其水平.

分子靶标和通路:

靶标: 去甲肾上腺素转运蛋白和α-2肾上腺素受体。

相似化合物的比较

奈匹坦在其双重作用机制上是独一无二的,它将去甲肾上腺素摄取抑制与α-2肾上腺素受体拮抗作用相结合。类似的化合物包括:

地昔帕明: 一种主要抑制去甲肾上腺素再摄取的三环抗抑郁药。

奈匹坦的独特性:

生物活性

Napitane, a compound belonging to the naphthyridine family, has garnered attention in recent years due to its promising biological activities. This article explores the various biological effects of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of naphthyridine, which is known for its diverse biological activities. It has been studied for its potential applications in medicine and industry, particularly in the development of new therapeutic agents. The compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Properties

This compound has shown notable antimicrobial activity against a range of pathogens. Studies have indicated that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Anticancer Properties

The anticancer effects of this compound have been extensively documented. Research indicates that it induces apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer. The compound has been shown to inhibit cell proliferation and induce cell cycle arrest.

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects with IC50 values ranging from 10.47 to 15.03 µg/mL against NSCLC cell lines (H1299 and A549) and HeLa cells.

-

Mechanism of Action :

- This compound intercalates into DNA, which leads to the upregulation of p21 expression and downregulation of cyclins involved in cell cycle progression.

- It also affects the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

- Study on Hepatocellular Carcinoma : In a mouse model with human hepatocellular carcinoma xenografts, this compound treatment resulted in significant tumor regression and downregulation of SOX9 and Ki67 markers, indicating reduced cell proliferation.

- Combination Therapy : A study investigated the effects of combining this compound with existing chemotherapeutic agents. The combination showed enhanced efficacy compared to single-agent treatments, suggesting a synergistic effect that could improve patient outcomes.

属性

CAS 编号 |

148152-63-0 |

|---|---|

分子式 |

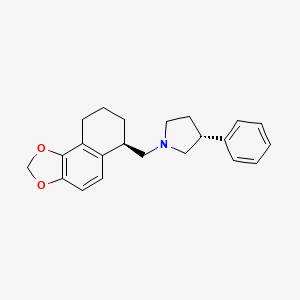

C22H25NO2 |

分子量 |

335.4 g/mol |

IUPAC 名称 |

(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |

InChI |

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1 |

InChI 键 |

HAEPGZUGYMHCJE-ROUUACIJSA-N |

SMILES |

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

手性 SMILES |

C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |

规范 SMILES |

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate A 75200 A-75200 A75200 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。